molecular formula C7H7F2N B046249 3-(Difluoromethyl)aniline CAS No. 368-99-0

3-(Difluoromethyl)aniline

Cat. No. B046249
CAS RN: 368-99-0
M. Wt: 143.13 g/mol
InChI Key: IDFPXKDJNDYDKA-UHFFFAOYSA-N
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Patent
US09062066B2

Procedure details

100 mg of Fe was added intio 3 ml of acetic acid and refluxed for 15 minutes. After lowering the temperature into room temperature, the mixture was added with 1-(difluoromethyl)-3-nitrobenzene (0.2 g, 1.15 mmol) and refluxed again for 1 hour. After addition of 20 ml ethyl acetate, impurities were removed using cellite and the organic layer was concentrated under vacuum. After column chromatography (ethylacetate/n-hexane, 1/15), the title compound (0.16 g, 50%) was obtained.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[F:5][CH:6]([F:16])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1>[Fe].C(OCC)(=O)C>[F:5][CH:6]([F:16])[C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[NH2:13]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC(C1=CC(=CC=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
into room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed again for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
were removed
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(N)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.